1-Bromo-4-(difluoromethoxy)-2-nitrobenzene CAS number
1-Bromo-4-(difluoromethoxy)-2-nitrobenzene CAS number
An In-Depth Technical Guide to 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene (CAS No. 865886-84-6)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene, a highly functionalized aromatic compound with significant potential as a building block in modern organic synthesis. Identified by its CAS Number 865886-84-6, this intermediate is of particular interest to professionals in pharmaceutical and agrochemical research.[1][2] The strategic arrangement of its three key functional groups—a bromine atom, a difluoromethoxy group, and a nitro group—offers a versatile platform for constructing complex molecular architectures. This document will delve into its physicochemical properties, explore plausible synthetic strategies, detail its core applications in drug discovery, and provide essential safety and handling protocols. The insights herein are curated to empower researchers to effectively leverage this compound's unique reactivity and structural attributes in their synthetic endeavors.
Introduction: A Strategically Designed Synthetic Intermediate
In the landscape of medicinal chemistry and process development, the efficiency of a synthetic route is often dictated by the strategic value of its starting materials. 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene is a prime example of a building block designed for synthetic utility. Its benzene core is substituted with three distinct functional groups, each serving a specific and valuable role in molecular construction.
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The bromo group acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
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The nitro group is a powerful electron-withdrawing group that can direct aromatic substitution reactions and, more importantly, can be readily reduced to an amine—a foundational functional group in a vast number of bioactive molecules.[3]
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The difluoromethoxy (-OCHF₂) group is a bioisostere of methoxy and hydroxyl groups, prized in drug design for its ability to enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability without significantly increasing molecular size.[4]
The confluence of these three groups in a single molecule provides a logical and efficient pathway for generating diverse molecular scaffolds, making it a compound of high interest for library synthesis and lead optimization campaigns.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development.
| Property | Value | Source(s) |
| CAS Number | 865886-84-6 | [1][2] |
| Molecular Formula | C₇H₄BrF₂NO₃ | [2] |
| Molecular Weight | 268.01 g/mol | [2] |
| Appearance | Typically an off-white to yellow or brown solid/powder | Inferred from related compounds[3][5] |
| Purity Specification | Typically ≥95% | [2] |
| Long-Term Storage | Store in a cool, dry place | [2] |
Analytical Characterization: For quality control and reaction monitoring, standard analytical techniques are employed. These include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structural integrity and substitution pattern of the aromatic ring.
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Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
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High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound in reaction mixtures.
Many commercial suppliers provide access to such analytical data to validate the quality of their reagents.[1]
The Strategic Importance of Functional Groups: A Deeper Dive
The utility of 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene stems from the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular structure.
Caption: Reaction pathways available for 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene.
This strategic orthogonality is the cornerstone of its value. For example, a researcher can first perform a Suzuki coupling at the bromine position to build a biaryl scaffold, and subsequently reduce the nitro group to an amine for further functionalization, such as amide bond formation. The electron-withdrawing nature of the nitro and difluoromethoxy groups also activates the bromine for nucleophilic aromatic substitution reactions, providing an alternative synthetic route.
Synthetic Pathways and Methodologies
While specific proprietary synthesis routes may vary, a plausible and chemically sound pathway can be proposed based on established organic chemistry principles. A common approach would involve the nitration of a suitable precursor.
Proposed Synthesis: Nitration of 1-Bromo-4-(difluoromethoxy)benzene
The most direct route involves the electrophilic aromatic substitution (nitration) of 1-bromo-4-(difluoromethoxy)benzene. The difluoromethoxy group is ortho-, para-directing. Since the para-position is blocked by bromine, the incoming nitronium ion (NO₂⁺) will be directed to the ortho positions. Steric hindrance from the adjacent bromine atom will likely favor nitration at the 2-position over the 6-position.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol:
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool concentrated sulfuric acid (H₂SO₄, ~2 equivalents) to 0°C in an ice bath.
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Formation of Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, ~1.1 equivalents) dropwise to the sulfuric acid while maintaining the temperature at 0°C. Stir for 15 minutes to generate the nitronium ion electrophile.
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Substrate Addition: Dissolve 1-bromo-4-(difluoromethoxy)benzene (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., dichloromethane or the sulfuric acid itself) and add it dropwise to the cold nitrating mixture. The reaction is exothermic and the temperature should be carefully controlled, not exceeding 10°C.
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Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-3 hours. Monitor the reaction progress by TLC or HPLC.
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Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This will quench the reaction and precipitate the crude product.
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Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 1-bromo-4-(difluoromethoxy)-2-nitrobenzene.
Core Applications in Drug Discovery and Agrochemicals
The true value of this building block is realized in its application as a versatile intermediate for creating novel compounds with potential biological activity.[3][6][7]
Example Application Workflow: Synthesis of a Biaryl Amide Scaffold
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Suzuki Coupling: The bromine atom serves as an excellent handle for a Suzuki coupling reaction with a boronic acid (e.g., phenylboronic acid) to form a biaryl structure. This is a cornerstone of modern medicinal chemistry for creating scaffolds that target enzymes and receptors.
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Nitro Reduction: The nitro group on the resulting biaryl compound is then reduced to a primary amine using standard conditions, such as tin(II) chloride, iron powder in acidic medium, or catalytic hydrogenation.[3]
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Amide Formation: The newly formed aniline derivative can be acylated with a carboxylic acid or acid chloride to form an amide bond, a critical linkage in many pharmaceutical agents.
This three-step sequence allows for immense diversification. By varying the boronic acid in Step 1 and the acylating agent in Step 3, a large library of compounds can be rapidly synthesized for structure-activity relationship (SAR) studies. The difluoromethoxy group remains intact throughout this sequence, imparting its beneficial properties to the final molecules.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, a hazard assessment can be made based on its functional groups and related molecules.[5][8]
Potential Hazards:
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Irritation: Likely to be an irritant to the eyes, skin, and respiratory tract.[5][8]
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Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[5]
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Methemoglobinemia: Nitroaromatic compounds can potentially cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[5]
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5][8]
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Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5]
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Static and Ignition Sources: Avoid generating dust. Grounding and bonding may be necessary when handling large quantities. Keep away from heat, sparks, and open flames.
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First Aid:
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5]
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Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Bromo-4-(difluoromethoxy)-2-nitrobenzene (CAS No. 865886-84-6) is more than just a chemical; it is a strategic tool for chemical innovation. The compound's well-defined structure, characterized by three synthetically valuable and orthogonally reactive functional groups, makes it an exemplary building block for the efficient construction of complex molecules. Its application in pharmaceutical and agrochemical research allows for the streamlined development of novel entities with potentially enhanced biological profiles. By understanding its properties, synthesis, and reactivity, and by adhering to strict safety protocols, researchers can effectively unlock the full potential of this versatile intermediate.
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Homework.Study.com. It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... [Link]
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